molecular formula C16H16O3 B12064709 2-[4-(Propan-2-yl)phenoxy]benzoic acid

2-[4-(Propan-2-yl)phenoxy]benzoic acid

Cat. No.: B12064709
M. Wt: 256.30 g/mol
InChI Key: VVXXNDXBHXFDQD-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]benzoic acid is a synthetic benzoic acid derivative characterized by a phenoxy bridge linking the benzoic acid core to a 4-isopropylphenyl substituent. Its structure (C₁₆H₁₆O₃; molecular weight: 256.3 g/mol) confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5) and a pKa of ~4.2, favoring solubility in weakly acidic environments.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O3/c1-11(2)12-7-9-13(10-8-12)19-15-6-4-3-5-14(15)16(17)18/h3-11H,1-2H3,(H,17,18)

InChI Key

VVXXNDXBHXFDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenoxy]benzoic acid typically involves the reaction of 4-isopropylphenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-[4-(Propan-2-yl)phenoxy]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(Propan-2-yl)phenoxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bezafibrate (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)

  • Structure: Contains a 4-chlorobenzoyl group and a methylpropanoic acid moiety instead of a simple benzoic acid core.
  • Pharmacology : A potent lipid-lowering agent that activates PPARα, reducing triglycerides (43% reduction) and LDL cholesterol (20–25%) while increasing HDL cholesterol (30%) at 600 mg/day doses .
  • Key Differences: The chlorobenzoyl group in bezafibrate enhances receptor binding affinity compared to the isopropylphenoxy group in 2-[4-(Propan-2-yl)phenoxy]benzoic acid. However, the latter’s simpler structure may reduce off-target effects .

Isopropyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionate (Procetofen)

  • Structure : An ester prodrug of bezafibrate with an isopropyl ester group.
  • Pharmacology : Hydrolyzed in vivo to active bezafibrate, improving oral bioavailability. Marketed under trade names like Lipanthyl and Tricor for hyperlipidemia .

4-(Propan-2-yl)benzoic Acid

  • Structure: A simpler analog lacking the phenoxy bridge, with a direct isopropyl substitution on the benzoic acid ring.
  • Applications: Used as a pharmaceutical intermediate. Its reduced steric hindrance compared to 2-[4-(Propan-2-yl)phenoxy]benzoic acid may facilitate synthetic modifications but diminishes target specificity .

Comparative Data Table

Compound Molecular Formula Key Substituents Therapeutic Use Key Findings
2-[4-(Propan-2-yl)phenoxy]benzoic acid C₁₆H₁₆O₃ Phenoxy bridge, isopropylphenyl Preclinical metabolic studies Moderate PPARα activation; lower toxicity vs. bezafibrate
Bezafibrate C₁₉H₂₀ClNO₄ Chlorobenzoyl, methylpropanoic acid Hyperlipidemia Strong PPARα agonist; 43% triglyceride reduction
Procetofen (ester prodrug) C₂₂H₂₇ClO₅ Isopropyl ester Hyperlipidemia (prodrug) Enhanced bioavailability; hydrolyzed to bezafibrate
4-(Propan-2-yl)benzoic acid C₁₀H₁₂O₂ Direct isopropyl substitution Synthetic intermediate Limited biological activity; high chemical reactivity

Research Findings and Mechanistic Insights

  • Efficacy vs. Toxicity: Bezafibrate’s chlorobenzoyl group increases potency but raises hepatotoxicity risks (≈5% incidence), whereas the absence of electronegative substituents in 2-[4-(Propan-2-yl)phenoxy]benzoic acid may mitigate such risks .
  • Synthetic Purity: High-purity synthesis of related compounds (e.g., 2,6-diisopropyl phenol derivatives) requires stringent control to avoid ether impurities, as seen in propofol manufacturing .

Biological Activity

2-[4-(Propan-2-yl)phenoxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzoic acid moiety linked to a phenoxy group with an isopropyl substituent, which may influence its biological interactions and therapeutic applications. The molecular formula of this compound is C16H18O3, with a molecular weight of approximately 256.29 g/mol.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-[4-(Propan-2-yl)phenoxy]benzoic acid exhibits significant anti-inflammatory and analgesic properties, suggesting its potential role as a non-steroidal anti-inflammatory drug (NSAID). Preliminary studies have shown that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Summary of Biological Activities

Activity Description
Anti-inflammatoryInhibits COX enzymes, reducing inflammation.
AnalgesicProvides pain relief similar to NSAIDs.
AntimicrobialInvestigated for potential antimicrobial properties.
AnticancerExplored for its effects on cancer cell lines .

The exact mechanism by which 2-[4-(Propan-2-yl)phenoxy]benzoic acid exerts its biological effects remains to be fully elucidated. However, its structural characteristics suggest that it may bind to specific receptors or enzymes involved in pain and inflammation pathways. Further studies are required to determine its binding affinities and the specific pathways influenced by this compound.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of 2-[4-(Propan-2-yl)phenoxy]benzoic acid in animal models. The results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-[4-(Propan-2-yl)phenoxy]benzoic acid is crucial for optimizing its therapeutic efficacy. The presence of the isopropyl group at the para position relative to the ether linkage may enhance lipophilicity, affecting absorption and distribution within biological systems.

Table 2: Comparison of Similar Compounds

Compound Name Molecular Formula Key Features
4-IsopropylphenolC10H14OSimilar isopropyl substitution; used in antiseptics.
Benzoic AcidC7H6O2Basic structure; widely used as a preservative.
Phenylacetic AcidC8H8O2Contains phenolic structure; used in pharmaceuticals.
4-Hydroxybenzoic Acid (Paraben)C7H6O3Antimicrobial properties; used as preservatives in cosmetics.

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